molecular formula C19H24FN3O2 B6808748 N-[1-(2-fluorophenyl)-2-oxopiperidin-3-yl]-2-azabicyclo[2.2.2]octane-6-carboxamide

N-[1-(2-fluorophenyl)-2-oxopiperidin-3-yl]-2-azabicyclo[2.2.2]octane-6-carboxamide

Cat. No.: B6808748
M. Wt: 345.4 g/mol
InChI Key: NRDUSWXHSNSCDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-fluorophenyl)-2-oxopiperidin-3-yl]-2-azabicyclo[2.2.2]octane-6-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a piperidinone ring, and a bicyclic octane structure, making it a subject of interest in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[1-(2-fluorophenyl)-2-oxopiperidin-3-yl]-2-azabicyclo[2.2.2]octane-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c20-14-4-1-2-6-17(14)23-9-3-5-16(19(23)25)22-18(24)13-10-12-7-8-15(13)21-11-12/h1-2,4,6,12-13,15-16,21H,3,5,7-11H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDUSWXHSNSCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC=CC=C2F)NC(=O)C3CC4CCC3NC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-fluorophenyl)-2-oxopiperidin-3-yl]-2-azabicyclo[2.2.2]octane-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidinone intermediate, which is then coupled with the fluorophenyl group. The final step involves the formation of the azabicyclo[2.2.2]octane structure through cyclization reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the fluorophenyl group or the piperidinone ring, resulting in different reduced forms of the compound.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are utilized for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxidized derivatives, while reduction and substitution produce reduced and substituted analogs, respectively.

Scientific Research Applications

N-[1-(2-fluorophenyl)-2-oxopiperidin-3-yl]-2-azabicyclo[2.2.2]octane-6-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-fluorophenyl)-2-oxopiperidin-3-yl]-2-azabicyclo[2.2.2]octane-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

  • N-[1-(2-chlorophenyl)-2-oxopiperidin-3-yl]-2-azabicyclo[2.2.2]octane-6-carboxamide
  • N-[1-(2-bromophenyl)-2-oxopiperidin-3-yl]-2-azabicyclo[2.2.2]octane-6-carboxamide

Comparison: Compared to its analogs, N-[1-(2-fluorophenyl)-2-oxopiperidin-3-yl]-2-azabicyclo[2.2.2]octane-6-carboxamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it distinct from its chloro- and bromo-substituted counterparts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.